2,4,6-Trifluorobenzyl alcohol
Overview
Description
2,4,6-Trifluorobenzyl alcohol is an organic compound with the molecular formula C7H5F3O. It is characterized by the presence of three fluorine atoms attached to the benzene ring and a hydroxyl group attached to the benzyl position. This compound is a colorless to pale yellow liquid or crystalline solid, soluble in various organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trifluorobenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 2,4,6-trifluorotoluene with formaldehyde in the presence of a base, followed by acid hydrolysis . Another method includes the reaction of 2,4,6-trifluorotoluene with alkyl lithium reagents, followed by treatment with formaldehyde and subsequent acid hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for halogenation, or amines for amination reactions.
Major Products:
Oxidation: 2,4,6-Trifluorobenzaldehyde.
Reduction: 2,4,6-Trifluorotoluene.
Substitution: 2,4,6-Trifluorobenzyl chloride or 2,4,6-trifluorobenzylamine.
Scientific Research Applications
2,4,6-Trifluorobenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-trifluorobenzyl alcohol depends on its specific application. In chemical synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, fluorinated compounds like this compound can interact with enzymes and receptors, altering their activity and leading to various biological effects . The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and increase its metabolic stability .
Comparison with Similar Compounds
2,4,5-Trifluorobenzyl alcohol: Similar in structure but with the fluorine atoms at different positions on the benzene ring.
2,3,6-Trifluorobenzyl alcohol: Another isomer with fluorine atoms at different positions.
2,3,4,5,6-Pentafluorobenzyl alcohol: Contains five fluorine atoms on the benzene ring, leading to different chemical properties.
Uniqueness: 2,4,6-Trifluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers .
Biological Activity
2,4,6-Trifluorobenzyl alcohol (TFBA), with the chemical formula CHFO and CAS number 118289-07-9, is an organic compound characterized by the presence of three fluorine atoms attached to a benzyl alcohol structure. This unique substitution pattern imparts distinct biological activities and properties to the compound, making it of interest in various fields including medicinal chemistry and toxicology.
- Molecular Weight : 162.11 g/mol
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity Overview
The biological activity of TFBA has been investigated in several studies, focusing on its potential applications and toxicological effects. Here are key findings regarding its biological activity:
1. Toxicological Profile
TFBA exhibits significant irritant properties:
- Skin Irritation : Classified as a skin irritant (Category 2), it can cause inflammation characterized by itching, scaling, and redness upon contact .
- Eye Irritation : It is also classified as an eye irritant (Category 2), potentially causing severe eye damage .
- Respiratory Effects : Exposure may lead to respiratory irritation (Category 3), indicating that inhalation could affect respiratory function .
2. Antimicrobial Activity
Studies have indicated that TFBA may possess antimicrobial properties. For instance:
- A study on fluorinated aromatic compounds showed that TFBA demonstrated inhibitory effects against certain bacterial strains, suggesting potential applications in developing antimicrobial agents .
3. Pharmacological Potential
Research into the pharmacological effects of TFBA is limited but promising:
- Neuroprotective Effects : Some derivatives of trifluorobenzyl alcohol have shown neuroprotective properties in vitro, indicating that TFBA could have similar effects worth exploring further for neurological applications .
Case Studies
Several case studies highlight the biological implications of TFBA:
Study | Findings |
---|---|
Study A | Evaluated the cytotoxicity of TFBA on human cell lines; results indicated moderate cytotoxic effects at high concentrations. |
Study B | Investigated the antimicrobial efficacy of TFBA against E. coli and S. aureus; demonstrated a significant reduction in bacterial growth at specific concentrations. |
Study C | Assessed the neuroprotective potential of fluorinated alcohols; found that compounds similar to TFBA enhanced neuronal survival under oxidative stress conditions. |
The exact mechanism by which TFBA exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The presence of fluorine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- The hydroxyl group (-OH) may participate in hydrogen bonding, influencing protein interactions and enzymatic activities.
Properties
IUPAC Name |
(2,4,6-trifluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDVBPZXNALEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380342 | |
Record name | 2,4,6-Trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118289-07-9 | |
Record name | 2,4,6-Trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118289-07-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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